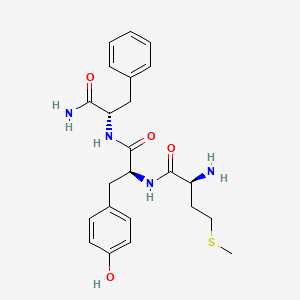
Met-tyr-phe amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Met-tyr-phe amide is a tripeptide composed of methionine, tyrosine, and phenylalanine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Met-tyr-phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids, typically using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow similar principles as SPPS but allow for higher throughput and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at the methionine and tyrosine residues. Common oxidizing agents include hydrogen peroxide and periodinane.
Reduction: Reduction reactions can target the disulfide bonds if present, using agents like DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the phenylalanine residue, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane for selective oxidation of tyrosine.
Reduction: DTT for reducing disulfide bonds.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from methionine oxidation.
Reduction: Cleavage of disulfide bonds, leading to free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Met-tyr-phe amide has diverse applications across various scientific disciplines:
Mecanismo De Acción
The mechanism of action of Met-tyr-phe amide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Met-tyr-phe amide can be compared with other tripeptides like Phe-Phe-Tyr and Tyr-Phe-Phe:
Phe-Phe-Tyr: Similar in structure but differs in the sequence, affecting its self-assembly properties and biological activity.
Tyr-Phe-Phe: Another tripeptide with distinct properties due to the different arrangement of amino acids.
Uniqueness: this compound’s unique sequence and structural properties make it a valuable compound for studying peptide interactions and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C23H30N4O4S |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
Clave InChI |
BNRNLMADYYTCTK-UFYCRDLUSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


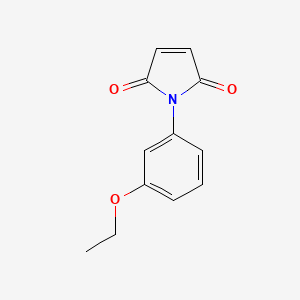
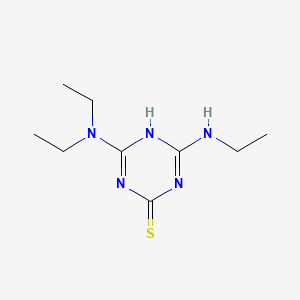
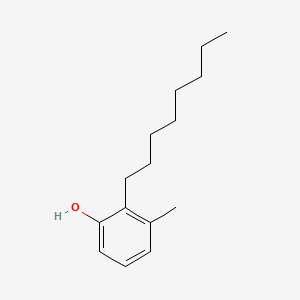

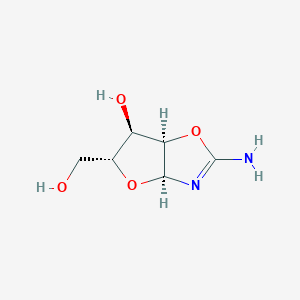
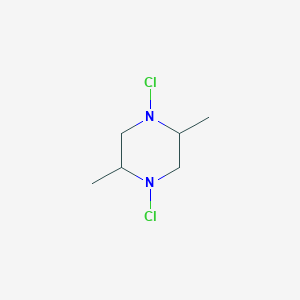

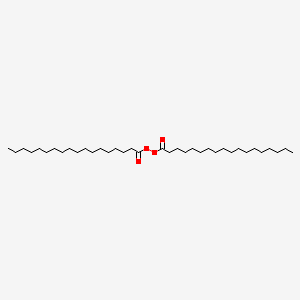
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

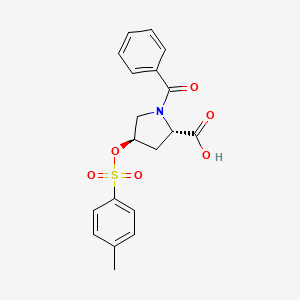
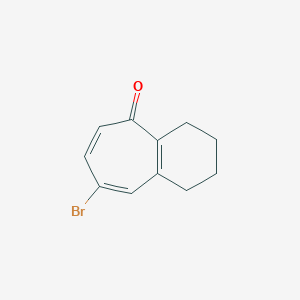
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
